molecular formula C16H33N3 B3055654 1-Azidohexadecane CAS No. 66143-67-7

1-Azidohexadecane

Cat. No.: B3055654
CAS No.: 66143-67-7
M. Wt: 267.45 g/mol
InChI Key: CFXXPLAENIZWDY-UHFFFAOYSA-N
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Description

1-Azidohexadecane (C₁₆H₃₃N₃) is a long-chain alkyl azide characterized by a 16-carbon backbone terminated with an azide (-N₃) functional group. It is synthesized via nucleophilic substitution, where 1-bromohexadecane reacts with sodium azide (NaN₃) in dimethylformamide (DMF) . This compound is widely utilized in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to form stable triazole linkages for applications in drug development, polymer science, and membrane biochemistry .

Its hydrophobic alkyl chain enables integration into lipid membranes, making it valuable for studying membrane-bound catalytic systems and phospholipid synthesis . For example, this compound reacts with propargyl glucose to form triazole-containing glucopyranoside derivatives, which are explored for cytotoxic activity .

Properties

IUPAC Name

1-azidohexadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-19-17/h2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXXPLAENIZWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459532
Record name hexadecyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66143-67-7
Record name hexadecyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Azidohexadecane can be synthesized using various methods, including the Staudinger reaction, azido transfer reagents, and copper-catalyzed click chemistry.

    Staudinger Reaction: This involves the reaction of triphenylphosphine with an azide compound to form a phosphazide intermediate, which then reacts with an alkyl halide to form the desired alkyl azide.

    Azido Transfer Reagents: Reagents such as N-iodosuccinimide and trimethylsilyl azide can be used to convert alkyl halides to alkyl azides.

    Copper-Catalyzed Click Chemistry: This involves the reaction of a terminal alkyne and an azide in the presence of a copper catalyst to form a triazole product.

Chemical Reactions Analysis

1-Azidohexadecane undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common reagents used in these reactions include triphenylphosphine, lithium aluminum hydride, and copper catalysts. Major products formed from these reactions include amines and triazoles.

Scientific Research Applications

1-Azidohexadecane has several applications in scientific research:

    Biology: It is used in the development of fluorescent probes for biomolecules and in the study of biological pathways involving azide groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Azidohexadecane involves the reactivity of the azide group. The azide group is prone to nucleophilic attack due to its electron-withdrawing effect, making it a versatile functional group for various chemical reactions. In biological systems, the azide group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules.

Comparison with Similar Compounds

Chain Length and Membrane Retention: 1-Azidohexadecane vs. 1-Azidododecane

A critical comparison involves this compound (C16) and its shorter-chain analogue, 1-azidododecane (C12). Experimental studies demonstrate that the alkyl chain length significantly impacts membrane retention and reaction efficiency:

Property This compound (C16) 1-Azidododecane (C12)
Membrane Retention High (prolonged interaction) Moderate (rapid dissociation)
Reaction Efficiency Enhanced in catalytic systems Reduced due to shorter retention
Buffer Sensitivity Preferentially selected at high TES buffer (600 mM) Less favored under similar conditions

Key Findings :

  • In catalytic membrane systems, this compound is enriched over 1-azidododecane due to its longer hydrophobic tail, which increases residence time in lipid bilayers. This enhances its likelihood of reacting with membrane-bound catalysts and alkyne lysolipids .
  • At elevated concentrations of TES buffer (600 mM), the selectivity for C16 over C12 increases by approximately 2.5-fold in phospholipid products and 3-fold in oligotriazole ligands (Fig. 7) .

Environmental Modulation of Reactivity

The reactivity of this compound is sensitive to environmental conditions, particularly buffer composition:

Buffer Concentration C16/C12 Ratio (Phospholipid) C16/C12 Ratio (Oligotriazole)
400 mM TES 1.8:1 2.0:1
600 mM TES 4.5:1 6.0:1

Mechanistic Insight :

  • Coordinating salts like TES buffer impede reaction kinetics but amplify selectivity for C15. The slower reaction rate at higher buffer concentrations allows prolonged interaction between the catalyst and the retained C16 azide, biasing product formation toward longer-chain derivatives .

Functional Group Comparisons: Azides vs. Halides

Compound Functional Group Reactivity Profile Applications
This compound -N₃ CuAAC click chemistry Drug design, membrane studies
1-Iodododecane -I Nucleophilic substitution Organic synthesis intermediates
  • Unlike alkyl azides, iodides undergo SN2 reactions but lack the versatility of azides in bioorthogonal chemistry.

Biological Activity

1-Azidohexadecane is a compound of significant interest due to its unique azide functional group, which imparts various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in biomedical fields.

This compound is an azide derivative of hexadecane, characterized by the presence of a terminal azide group (-N₃). The synthesis typically involves the conversion of hexadecane derivatives through azidation reactions, often utilizing sodium azide in the presence of suitable solvents and conditions to ensure high yields.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, its effectiveness against various bacterial strains has been documented, suggesting potential applications in developing antimicrobial agents.

  • Mechanism of Action : The antimicrobial action is believed to arise from the disruption of bacterial cell membranes and interference with cellular processes. The azide group may play a critical role in this mechanism by facilitating the formation of reactive nitrogen species that are toxic to bacteria.

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cell lines, including cancerous and non-cancerous cells. The findings indicate a differential cytotoxic effect based on cell type:

Cell LineIC50 (µM)Observations
M-HeLa90Moderate cytotoxicity observed
Vero>100Low cytotoxicity
FetMSC>100Minimal toxicity

The data suggest that while this compound can induce cell death in certain cancer cell lines (like M-HeLa), it exhibits lower toxicity towards normal cells (Vero and FetMSC), indicating a potential for selective targeting in cancer therapy .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Compounds with azide groups can exhibit varying degrees of radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

Case Studies and Research Findings

Several case studies highlight the biological applications of this compound:

  • Study on Antimicrobial Properties : In a controlled study, this compound was tested against pathogenic strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to controls, supporting its potential as an antimicrobial agent .
  • Cytotoxicity Assessments : Research involving various cancer cell lines demonstrated that this compound selectively inhibited growth in malignant cells while sparing normal cells. This selectivity is essential for developing targeted therapies with reduced side effects .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and application in pharmaceuticals, particularly in antimicrobial and anticancer therapies. Future studies should focus on:

  • Elucidating the detailed mechanisms underlying its biological effects.
  • Exploring formulations that enhance its stability and bioavailability.
  • Conducting in vivo studies to assess therapeutic efficacy and safety profiles.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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